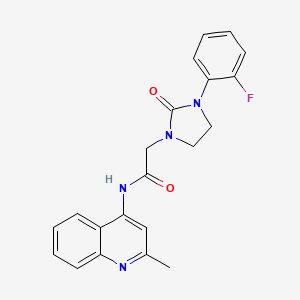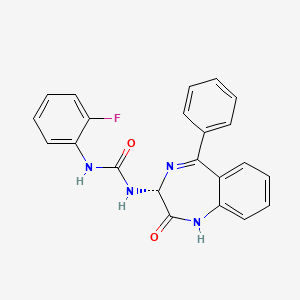![molecular formula C25H18FNO4 B2979608 7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902507-32-8](/img/structure/B2979608.png)
7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic molecule that has gained significant attention in the field of scientific research. This compound has a unique molecular structure that makes it a promising candidate for various applications in the field of medicine and biological research. In
Applications De Recherche Scientifique
Phototoxicity and Photoinduced C-F Bond Cleavage
Fluorinated quinolone derivatives are studied for their phototoxicity and photochemical properties. Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are used as antibacterials, shows that these compounds undergo heterolytic defluorination upon exposure to light, potentially leading to the generation of aryl cations in solution. This property is linked to the phototoxicity observed with these drugs (Fasani et al., 1999).
Synthesis of Fluoroquinolone Derivatives
The synthesis of fluoroquinolone derivatives, such as 7-benzoxazol-2-yl and 7-benzothiazol-2-yl-6-fluoroquinolones, is of interest for their potential antibacterial properties. These compounds are synthesized using the Gould-Jacobs route, demonstrating the versatility of quinolone derivatives in pharmaceutical applications (Richardson et al., 1998).
Anticancer Activity
Quinolone derivatives are also explored for their anticancer activities. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives shows that these compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Activity
Certain quinolone derivatives exhibit promising anticonvulsant activities. Research on 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines demonstrates their efficacy in maximal electroshock and subcutaneous pentylenetetrazol tests, suggesting their potential in developing new anticonvulsant medications (Xie et al., 2005).
Antibacterial Agents
Quinolone derivatives continue to be explored for their potent antibacterial activities. Studies have designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
7-(4-fluorobenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-2-4-16(5-3-15)12-27-13-20(24(28)17-6-8-18(26)9-7-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKBSHHVDSZMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

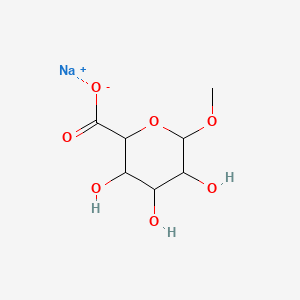
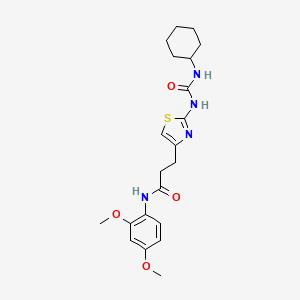
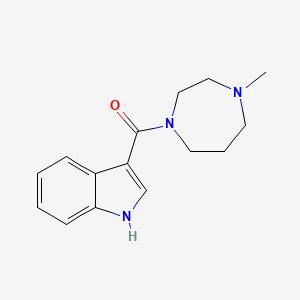
![N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2979530.png)
![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)
![N-(3,5-dichlorophenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2979536.png)
![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)
